An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane
An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane
Abstract
In the contemporary landscape of drug discovery, the pursuit of novel chemical matter with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. Three-dimensional (3D) scaffolds have emerged as a powerful strategy to escape the "flatland" of traditional aromatic heterocycles, often leading to improved physicochemical and pharmacological profiles.[1] The azaspiro[3.3]heptane motif, a rigid bicyclic system, has garnered significant attention as a bioisostere for common saturated heterocycles like piperidine, offering unique exit vectors for substituent placement and the potential for enhanced drug-like properties.[2][3][4] This technical guide provides a comprehensive analysis of the core physicochemical properties of a key derivative, 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical insights and detailed experimental protocols to facilitate the characterization and optimization of this promising scaffold.
Introduction: The Strategic Value of Physicochemical Profiling
The journey of a drug candidate from initial hit to clinical success is fraught with challenges, with poor physicochemical properties being a primary driver of attrition.[5] Properties such as ionization state (pKa), lipophilicity (logP/logD), and aqueous solubility are not mere descriptors; they are fundamental determinants of a molecule's behavior in a biological system.[6][7][8] They govern everything from oral absorption and distribution across membranes to target engagement and potential for off-target toxicity.[9]
The subject of this guide, 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane, incorporates several structural features of interest to the medicinal chemist:
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A rigid azaspiro[3.3]heptane core , which imparts a defined three-dimensional geometry.
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Two basic nitrogen centers: a primary amine and a tertiary amine , which will have distinct pKa values and play a crucial role in solubility and target interactions.
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A bulky, lipophilic diphenylmethyl (benzhydryl) group , which will significantly influence lipophilicity and potentially impact metabolic stability and protein binding.
Understanding the interplay of these features is critical for rationally designing and developing drug candidates based on this scaffold. This guide will therefore provide estimated values for the key physicochemical parameters of this molecule and present detailed, field-proven methodologies for their experimental determination.
Molecular Identity and Synthetic Strategy
Chemical Structure and Core Attributes
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IUPAC Name: 2-(diphenylmethyl)-2-azaspiro[3.3]heptan-5-amine
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Molecular Formula: C₁₉H₂₂N₂[10]
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Molecular Weight: 278.40 g/mol [10]
The structure, depicted below, features a spirocyclic system where two four-membered rings share a common carbon atom. The nitrogen atom of one azetidine ring is substituted with a bulky diphenylmethyl group, while the other carbocyclic ring bears a primary amine at the 5-position.
Caption: 2D Structure of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane.
Proposed Synthetic Pathway: Reductive Amination
The target compound can be synthesized from its ketone precursor, 2-diphenylmethyl-2-azaspiro[3.3]heptan-5-one (CAS: 1263296-80-5).[12][13][14][15] A standard and reliable method for this transformation is reductive amination. This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.
Caption: Experimental workflow for pKa determination by potentiometric titration.
Lipophilicity (logP and logD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter influencing membrane permeability, plasma protein binding, metabolic clearance, and volume of distribution. It is commonly expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH, which accounts for both neutral and ionized forms.
Estimated Lipophilicity
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cLogP (Calculated logP): The structure of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane contains a large, greasy diphenylmethyl group, which will dominate its lipophilicity. The two polar amine groups will counteract this to some extent. Using computational algorithms, the cLogP for this molecule is estimated to be in the range of 3.5 to 4.5 . This relatively high value suggests the compound will readily associate with lipid membranes.
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logD at pH 7.4: Given that both basic centers will be significantly protonated at physiological pH (7.4), the overall charge of the molecule will increase, leading to a lower apparent lipophilicity. The logD at pH 7.4 will therefore be significantly lower than the logP. A reasonable estimate for logD₇.₄ would be in the range of 2.0 to 3.0 .
Expertise & Experience Insight: A high logP can be a double-edged sword. While it can enhance membrane permeability and target binding through hydrophobic interactions, values above 4 are often associated with increased metabolic liability, promiscuous binding to off-targets, and potential for cardiotoxicity (e.g., hERG inhibition). Therefore, experimentally determining the logD₇.₄ is crucial for lead optimization.
Experimental Protocol: Shake-Flask Method for logD₇.₄
The shake-flask method is the "gold standard" for lipophilicity determination due to its direct measurement of partitioning. [5][16][17][18] Methodology:
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Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate this buffer with n-octanol and, conversely, pre-saturate n-octanol with the PBS buffer by mixing them vigorously for 24 hours and then allowing the phases to separate.
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Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
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Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated PBS (e.g., 1 mL of each). Add a small aliquot of the compound's stock solution to this biphasic system.
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Equilibration: Cap the vial and shake it vigorously on a mechanical shaker for a set period (e.g., 2-4 hours) at a controlled temperature (e.g., 25°C) to allow the compound to reach partition equilibrium.
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Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the n-octanol and aqueous phases.
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Quantification: Carefully remove an aliquot from both the n-octanol and the PBS layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Calculation: The logD₇.₄ is calculated using the formula: logD₇.₄ = log₁₀ ([Compound]octanol / [Compound]PBS)
Caption: Workflow for logD determination using the shake-flask method.
Aqueous Solubility
Aqueous solubility is a critical determinant of drug absorption and bioavailability. [8]Poor solubility can lead to unreliable in vitro assay results and challenging formulation development for in vivo studies. [2][19]It is important to distinguish between two types of solubility measurements:
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Kinetic Solubility: Measures the concentration at which a compound precipitates when added from a DMSO stock solution into an aqueous buffer. It is a high-throughput method useful for early-stage screening. [6][7]* Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a buffer. It is a lower-throughput but more accurate measure, crucial for lead optimization and pre-formulation. [1][3][8]
Estimated Solubility
The structure of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane presents conflicting features for solubility. The large, hydrophobic diphenylmethyl group suggests poor solubility. However, the two basic amines, which will be protonated at physiological pH, will significantly enhance solubility through favorable interactions with water. The overall solubility is expected to be moderate but highly pH-dependent. At lower pH values where the amines are fully protonated, solubility will be higher.
Experimental Protocol: Kinetic Solubility Assay (Nephelometry)
This high-throughput method is ideal for rapidly assessing the solubility of many compounds in early discovery phases. [2][6] Methodology:
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Sample Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
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Plate Setup: In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to wells containing aqueous buffer (e.g., 198 µL of PBS at pH 7.4). This creates a top concentration with 1% DMSO.
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Incubation: Mix the plate thoroughly and incubate at room temperature for a defined period (e.g., 2 hours).
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Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.
Caption: Workflow for the kinetic solubility assay by nephelometry.
Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask)
This method determines the equilibrium solubility and is considered the benchmark for accurate solubility measurement. [1][3][8] Methodology:
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Sample Preparation: Add an excess amount of the solid (crystalline) compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS at pH 7.4).
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Equilibration: Seal the vial and agitate it on a shaker or rotator at a controlled temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
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Separation: After equilibration, filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to separate the undissolved solid.
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Quantification: Dilute the clear filtrate and quantify the concentration of the dissolved compound using a calibrated HPLC-UV method.
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Result: The measured concentration is reported as the thermodynamic solubility.
Caption: Workflow for the thermodynamic solubility assay.
Summary of Physicochemical Properties
The following table summarizes the estimated and key molecular properties of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane. It is imperative to recognize that the pKa, logP, logD, and Solubility values are in silico estimations and should be confirmed by experimental data as outlined in this guide.
| Property | Value / Estimated Range | Significance in Drug Development |
| Molecular Weight | 278.40 g/mol | Within the "rule of 5" guidelines; favorable for oral bioavailability. [9] |
| pKa (Primary Amine) | 9.5 - 10.5 | Influences charge state, solubility, and potential for ionic interactions. |
| pKa (Tertiary Amine) | 8.5 - 9.5 | Contributes to overall basicity and pH-dependent properties. |
| cLogP | 3.5 - 4.5 | Indicates high lipophilicity, suggesting good membrane permeability but also potential for metabolic liability and off-target binding. |
| logD at pH 7.4 | 2.0 - 3.0 | A more physiologically relevant measure of lipophilicity; value is in a favorable range for many drug candidates. |
| Aqueous Solubility | pH-dependent; expected to be moderate | Crucial for absorption and achieving therapeutic concentrations. Must be experimentally verified. |
Conclusion
5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane is a molecule built upon a modern, 3D-rich scaffold that holds considerable promise for medicinal chemistry applications. Its physicochemical profile is a complex interplay between the rigid, polar spirocyclic amine core and the large, lipophilic diphenylmethyl substituent. The estimations provided in this guide suggest a compound with high lipophilicity that is tempered by two basic centers, leading to a more favorable logD at physiological pH. However, these estimations must be substantiated by rigorous experimental validation. The detailed protocols provided herein for determining pKa, logD, and solubility offer a clear and reliable path for researchers to generate the critical data needed to make informed decisions in the drug discovery and development process. A thorough understanding and optimization of these fundamental properties will be the key to unlocking the full therapeutic potential of this and related chemical scaffolds.
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